molecular formula C4H5Cl<br>C4H5Cl<br>CH2=CClCH=CH2 B3431430 Chloroprene CAS No. 9010-98-4

Chloroprene

Cat. No.: B3431430
CAS No.: 9010-98-4
M. Wt: 88.53 g/mol
InChI Key: YACLQRRMGMJLJV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Polythis compound, also known as neoprene, is a synthetic rubber primarily used in the rubber industry . Its primary targets are the various applications it serves, including automotive industry, construction industry, adhesives, and even as liner pads on missile launchers .

Mode of Action

Polythis compound’s mode of action involves cross-linking with other compounds to form a robust and durable material . A study investigated the mechanism by which ethylene thiourea (ETU) cross-links polythis compound in combination with zinc oxide (ZnO) . The cross-linking process involves the interaction of polythis compound rubber (CR) with ETU and ZnO separately and in unison . This cross-linking mechanism provides polythis compound with its unique properties, such as oil resistance and intrinsic strength .

Biochemical Pathways

The process of cross-linking polythis compound with other compounds can be considered its functional pathway . The cross-linking process involves the interaction of polythis compound rubber (CR) with ETU and ZnO separately and in unison .

Pharmacokinetics

Its properties such as tensile strength, thermal stability, and storage stability can be considered analogous to adme properties . For instance, with the increase in vinyl-POSS, the tensile strength of the this compound latex firstly increased and then decreased .

Result of Action

The result of polythis compound’s action is the formation of a durable and resistant material that can withstand various environmental conditions . It has good mechanical strength, good ozone and weather resistance, good aging resistance, low flammability, good resistance towards chemicals, and moderate oil and fuel resistance .

Action Environment

Polythis compound’s action, efficacy, and stability can be influenced by environmental factors . For instance, it is highly flammable and can release irritating or toxic fumes in a fire .

Comparison with Similar Compounds

Chloroprene is often compared to other dienes such as butadiene and isoprene:

    Butadiene: Like this compound, butadiene is used in the production of synthetic rubber.

    Isoprene: Isoprene is another diene used in synthetic rubber production.

This compound’s unique properties, such as its chemical stability and resistance to various environmental factors, make it a valuable compound in many applications .

Properties

IUPAC Name

2-chlorobuta-1,3-diene
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InChI

InChI=1S/C4H5Cl/c1-3-4(2)5/h3H,1-2H2
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InChI Key

YACLQRRMGMJLJV-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=C)Cl
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Molecular Formula

C4H5Cl, Array
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Related CAS

9010-98-4
Record name Polychloroprene
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DSSTOX Substance ID

DTXSID5020316
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Molecular Weight

88.53 g/mol
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Physical Description

Chloroprene, stabilized appears as a clear colorless liquid. Flash point -4 °F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Used to make neoprene rubber., Colorless liquid with a pungent, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent, ether-like odor.
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Boiling Point

138.9 °F at 760 mmHg (NTP, 1992), 59.4 °C, 139 °F
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Flash Point

-4 °F (NTP, 1992), -4 °F, -20 °C (OPEN CUP), -20 °C c.c.
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Solubility

Slightly soluble (NTP, 1992), Miscible in ethyl ether, acetone, and benzene; slightly soluble in water., Soluble in alcohol, diethyl ether, Solubility in water, g/100ml at 20 °C: 0.03 (very poor), Slight
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Density

0.9583 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.956 @ 20 °C/4 °C, Density of saturated air: 1.57 (air= 1), Relative density (water = 1): 0.96, 0.96
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (AIR= 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

118 mmHg at 50 °F ; 188 mmHg at 68 °F (NTP, 1992), 215.0 [mmHg], 215 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 23.2, 188 mmHg
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Impurities

INHIBITORS SUCH AS HYDROQUINONE OR PHENOTHIAZINE ARE GENERALLY ADDED WHEN IT IS TO BE STORED.
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Color/Form

Colorless liquid

CAS No.

126-99-8, 9010-98-4
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Record name Chloroprene
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Record name CHLOROPRENE
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Record name CHLOROPRENE
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Record name β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE)
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Melting Point

-202 °F (NTP, 1992), -130 °C, -153 °F
Record name CHLOROPRENE, STABILIZED
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Record name 2-CHLORO-1,3-BUTADIENE
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Record name CHLOROPRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133
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Record name β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/188
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name beta-Chloroprene
Source The National Institute for Occupational Safety and Health (NIOSH)
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Synthesis routes and methods

Procedure details

A graft copolymer of chloroprene and ethyl methacrylate was prepared using the procedure described in Example 1 for preparation of the chloroprene/methyl methacrylate graft copolymer except that 20 parts of ethyl methacrylate was used in place of the methyl methacrylate. Polymerization proceeded at 15° C. until a conversion of approximately 78% was reached, whereupon the temperature was raised to 48° C. Polymerization was continued until the conversion was greater than 99%. The solids content of the latex was 47.2%.
Name
chloroprene methyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Chloroprene
Reactant of Route 2
Chloroprene
Reactant of Route 3
Chloroprene
Reactant of Route 4
Chloroprene
Reactant of Route 5
Chloroprene
Reactant of Route 6
Chloroprene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.